molecular formula C22H25N3O8 B11158910 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine

Cat. No.: B11158910
M. Wt: 459.4 g/mol
InChI Key: OHARMSHADYWKEG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and peptide chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine typically involves multiple steps The initial step often includes the preparation of the benzo[c]chromene core, which can be synthesized through a series of cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromene core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[c]chromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzo[c]chromene core.

Scientific Research Applications

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine involves its interaction with specific molecular targets. The benzo[c]chromene core can interact with various enzymes and receptors, while the peptide moiety can facilitate binding to proteins. This dual interaction allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
  • ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy (phenyl)acetate

Uniqueness

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine is unique due to its combination of a benzo[c]chromene core with a peptide moiety. This structure allows it to interact with a broader range of biological targets compared to similar compounds that lack the peptide component.

Properties

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H25N3O8/c1-12(21(30)24-9-18(26)23-10-20(28)29)25-19(27)11-32-13-6-7-15-14-4-2-3-5-16(14)22(31)33-17(15)8-13/h6-8,12H,2-5,9-11H2,1H3,(H,23,26)(H,24,30)(H,25,27)(H,28,29)/t12-/m0/s1

InChI Key

OHARMSHADYWKEG-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.